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Cat. No.: B1275911

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available spectroscopic data for 2-Amino-4,5-
diethoxybenzoic acid. Despite a comprehensive search of scientific databases and chemical
supplier information, specific experimental spectroscopic data including *H NMR, 13C NMR,
Infrared (IR), and Mass Spectrometry (MS) for 2-Amino-4,5-diethoxybenzoic acid is not
readily available in the public domain. The majority of accessible information pertains to its
structural analog, 2-Amino-4,5-dimethoxybenzoic acid. This document will summarize the
challenges in data acquisition for the target compound and provide, for comparative purposes,
the available data for the closely related dimethoxy analog.

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound of interest in medicinal
chemistry and materials science due to its structural motifs. The presence of an anthranilic acid
core substituted with two ethoxy groups suggests its potential as a building block in the
synthesis of various heterocyclic systems and as a precursor for novel pharmaceutical agents.
Spectroscopic characterization is fundamental for the unambiguous identification and quality
control of such compounds. However, a thorough literature and database search reveals a
significant gap in the publicly available spectroscopic data for this specific molecule.
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Data Unavailability for 2-Amino-4,5-diethoxybenzoic
Acid

Extensive searches of chemical databases, scientific literature, and supplier catalogs did not
yield any experimental *H NMR, 13C NMR, IR, or mass spectrometry data for 2-Amino-4,5-

diethoxybenzoic acid. This suggests that the compound is either not widely synthesized or
that its characterization data has not been published in accessible forums.

Spectroscopic Data for the Analog: 2-Amino-4,5-
dimethoxybenzoic Acid

For the benefit of researchers working with related structures, this section provides a summary
of the available spectroscopic data for the well-documented analog, 2-Amino-4,5-
dimethoxybenzoic acid. It is crucial to note that while structurally similar, the substitution of
methoxy groups with ethoxy groups will lead to distinct differences in the spectroscopic data,
particularly in the chemical shifts and coupling patterns observed in NMR spectroscopy, and
the vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported *H and 3C NMR data for 2-Amino-4,5-
dimethoxybenzoic acid.

Table 1: *H NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.36 Singlet 1H Aromatic C-H
6.17 Singlet 1H Aromatic C-H
3.91 Singlet 3H Methoxy (-OCH3)
3.86 Singlet 3H Methoxy (-OCHs)

Solvent: CDCl3
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Table 2: 13C NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (8) ppm Assignment

168.0 (approx.) Carboxylic Acid Carbonyl (C=0)

150.0 - 155.0 Aromatic C-O
140.0 - 145.0 Aromatic C-N
110.0-120.0 Aromatic C-H
100.0 - 105.0 Aromatic C-H
55.0 - 56.0 Methoxy (-OCHs)

Note: The exact chemical shifts for 13C NMR can vary depending on the solvent and
experimental conditions. The values presented are approximate based on typical ranges for
such functional groups.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Amino-4,5-dimethoxybenzoic Acid

Wavenumber (cm~12) Functional Group Vibrational Mode

3400 - 3200 N-H Stretching (Amino group)
3300 - 2500 O-H Stretching (Carboxylic acid)
1700 - 1680 C=0 Stretching (Carboxylic acid)
1620 - 1580 Cc=C Stretching (Aromatic ring)
1250 - 1200 C-O Stretching (Aryl ether)

Mass Spectrometry (MS) Data

The expected molecular weight of 2-Amino-4,5-dimethoxybenzoic acid (CoH11NOa4) is
approximately 197.19 g/mol . Mass spectrometry would typically show a molecular ion peak
[M]* or protonated molecule [M+H]* corresponding to this mass.
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Experimental Protocols

As no specific experimental data for 2-Amino-4,5-diethoxybenzoic acid was found, a
generalized protocol for the acquisition of spectroscopic data for a similar solid organic
compound is provided below.

General Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz
or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may
be required due to the lower natural abundance of 13C. Set the spectral width to cover the
expected range of carbon chemical shifts (typically 0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

General Protocol for IR Spectroscopy

o Sample Preparation: Prepare the sample using a suitable method such as a KBr pellet or by
using an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

General Protocol for Mass Spectrometry
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum.

» Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or
uncharacterized compound like 2-Amino-4,5-diethoxybenzoic acid would follow a systematic
approach to confirm its structure.
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Synthesis & Purification

Synthesis of
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:
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

While 2-Amino-4,5-diethoxybenzoic acid represents a molecule of potential interest, there is
a notable absence of its spectroscopic data in the public domain. This guide has highlighted

this data gap and, for comparative and illustrative purposes, has provided the available

spectroscopic information for the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid.
Researchers intending to work with 2-Amino-4,5-diethoxybenzoic acid will likely need to

perform a de novo synthesis and a full suite of spectroscopic analyses to confirm its structure
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and purity. The generalized protocols and logical workflow provided herein offer a foundational
approach for such an endeavor.

 To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-4,5-diethoxybenzoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275911#2-amino-4-5-diethoxybenzoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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